Cas no 1204296-34-3 ((2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine)
(2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine Chemical and Physical Properties
Names and Identifiers
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- (2-([6-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY)ETHYL)AMINE
- (2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine
- 2-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyethanamine
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- MDL: MFCD16652729
- Inchi: 1S/C16H21N5O/c17-6-11-22-16-12-15(18-13-19-16)21-9-7-20(8-10-21)14-4-2-1-3-5-14/h1-5,12-13H,6-11,17H2
- InChI Key: ZIVDNNFMEJKMGE-UHFFFAOYSA-N
- SMILES: O(CCN)C1=CC(=NC=N1)N1CCN(C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 299.175
- Monoisotopic Mass: 299.175
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 67.5
(2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P189311-100mg |
(2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine |
1204296-34-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P189311-500mg |
(2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine |
1204296-34-3 | 500mg |
$ 390.00 | 2022-06-03 | ||
| TRC | P189311-1g |
(2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine |
1204296-34-3 | 1g |
$ 570.00 | 2022-06-03 | ||
| Enamine | EN300-236591-0.05g |
1204296-34-3 | 95% | 0.05g |
$612.0 | 2024-06-19 | ||
| Enamine | EN300-236591-0.1g |
1204296-34-3 | 95% | 0.1g |
$640.0 | 2024-06-19 | ||
| Enamine | EN300-236591-0.25g |
1204296-34-3 | 95% | 0.25g |
$670.0 | 2024-06-19 | ||
| Enamine | EN300-236591-0.5g |
1204296-34-3 | 95% | 0.5g |
$699.0 | 2024-06-19 | ||
| Enamine | EN300-236591-1.0g |
1204296-34-3 | 95% | 1.0g |
$728.0 | 2024-06-19 | ||
| Enamine | EN300-236591-2.5g |
1204296-34-3 | 95% | 2.5g |
$1428.0 | 2024-06-19 | ||
| Enamine | EN300-236591-5.0g |
1204296-34-3 | 95% | 5.0g |
$2110.0 | 2024-06-19 |
(2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on (2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine
Introduction to (2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine and Its Significance in Modern Chemical Biology
Compound with the CAS number 1204296-34-3 represents a fascinating molecule in the realm of chemical biology, particularly in the development of novel pharmaceutical agents. The compound, formally known as (2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine, has garnered significant attention due to its unique structural features and potential therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, its synthesis, biological activities, and recent advancements in research that highlight its importance in contemporary medicinal chemistry.
The molecular structure of (2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine is characterized by a pyrimidine core linked to a phenylpiperazine moiety through an oxygenated ethylene chain. This configuration endows the molecule with a high degree of flexibility, which is often exploited in drug design to optimize binding affinity and selectivity. The presence of the phenylpiperazine group is particularly noteworthy, as it is a common pharmacophore in many centrally acting drugs due to its ability to interact with various neurotransmitter receptors.
In recent years, there has been a surge in research focused on developing new compounds that modulate neurotransmitter systems for the treatment of neurological and psychiatric disorders. The pyrimidine component of (2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine has been shown to exhibit significant interactions with adenosine receptors, which are increasingly recognized for their role in modulating cognitive functions and inflammatory responses. Studies have demonstrated that pyrimidine-based derivatives can serve as potent adenosine receptor agonists or antagonists, making them valuable candidates for therapeutic intervention.
The synthesis of (2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine involves multiple steps, each requiring precise control to ensure high yield and purity. The process typically begins with the preparation of the pyrimidine core, which can be synthesized through classical methods such as condensation reactions or catalytic hydrogenation. Subsequent functionalization introduces the phenylpiperazine group, often via nucleophilic substitution or reductive amination techniques. The final step involves the attachment of the oxygenated ethylene chain, which can be achieved through etherification reactions or other coupling strategies.
Biological activity studies have revealed that (2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine exhibits promising properties as a potential therapeutic agent. Initial in vitro assays have shown that it can modulate adenosine A1 and A2A receptors with high selectivity. This selective binding profile is crucial for minimizing side effects and enhancing therapeutic efficacy. Furthermore, preclinical studies have indicated that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The pharmacokinetic profile of (2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)amine is another area of interest. Due to its relatively small size and lipophilic nature, the compound is expected to have good oral bioavailability. However, further studies are needed to optimize its metabolic stability and excretion pathways. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, are being employed to predict and enhance these properties before moving into clinical trials.
Recent advancements in drug discovery technologies have enabled researchers to explore novel derivatives of (2-{[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yloxy}]ethyl)amine with enhanced biological activity and reduced toxicity. By employing structure-based drug design principles, scientists have been able to modify specific regions of the molecule to improve its interactions with target receptors while minimizing off-target effects. These efforts have led to the identification of several promising analogs that are currently undergoing further investigation.
The role of computational chemistry in understanding the behavior of (2-{[6-(4-phenoxy)piperazin)]}]ethyl amine cannot be overstated. High-throughput virtual screening techniques allow researchers to rapidly evaluate thousands of compounds for their potential biological activity before synthesizing them in the lab. This approach has significantly accelerated the drug discovery process and has led to several breakthroughs in identifying new lead compounds for various therapeutic indications.
In conclusion, (2-{[6-(4-phenoxy)piperazin)]}]ethyl amine represents a significant advancement in chemical biology with its unique structural features and potential therapeutic applications. The compound's interaction with adenosine receptors and its promising pharmacokinetic profile make it an attractive candidate for treating neurological disorders. Continued research efforts focused on optimizing its synthesis, biological activity, and pharmacokinetic properties will further solidify its position as a valuable asset in modern medicinal chemistry.
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